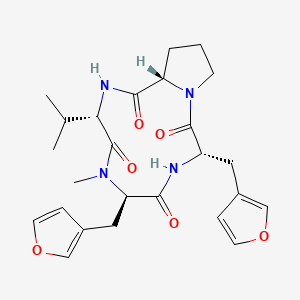
4aH-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyquinazoline is a heterocyclic organic compound with the molecular formula C8H6N2O It is a derivative of quinazoline, featuring a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinazoline can be synthesized through various methods. One common approach involves the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents .
Industrial Production Methods: While specific industrial production methods for 4-Hydroxyquinazoline are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of efficient catalysts and controlled reaction conditions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline-based compounds.
Substitution: Substitution reactions at different positions on the quinazoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyquinazoline involves its interaction with specific molecular targets. For instance, it inhibits poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, 4-Hydroxyquinazoline can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy . It also affects various signaling pathways, including the PI3-kinase/Akt pathway and MAP kinase system .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinazoline: The parent compound of 4-Hydroxyquinazoline, used in various medicinal applications.
Uniqueness: 4-Hydroxyquinazoline is unique due to its specific hydroxyl group at the fourth position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and makes it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-6H |
InChI-Schlüssel |
CNPPJOHBXVNVED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC=NC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)


![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)

![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)




